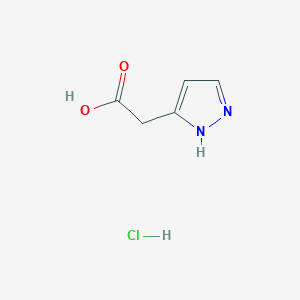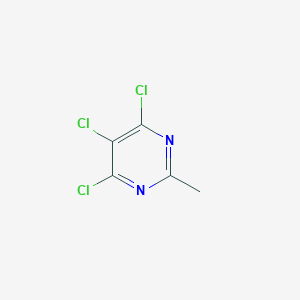
2-Amino-4-anilino-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-4-anilino-4-oxobutanoic acid” is a chemical compound with the molecular formula C10H12N2O3 . It is also known as 4-(4-aminoanilino)-4-oxobutanoic acid .
Synthesis Analysis
The synthesis of aminooxo-acids, such as “2-Amino-4-anilino-4-oxobutanoic acid”, can be achieved through the use of an acyltransferase from Mycobacterium smegmatis (MsAcT). The process involves starting from anilines and a range of different anhydrides . The reaction was found to have excellent yields (68–94%) and rapid reactions (0.5–5 h) when carried out at a 1 M-scale .Molecular Structure Analysis
The molecular structure of “2-Amino-4-anilino-4-oxobutanoic acid” can be represented by the InChI stringInChI=1S/C10H12N2O3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6,11H2,(H,12,13)(H,14,15) . The compound has a molecular weight of 208.21 g/mol . Physical And Chemical Properties Analysis
The compound “2-Amino-4-anilino-4-oxobutanoic acid” has a molecular weight of 208.21 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 . The exact mass of the compound is 208.08479225 g/mol .Applications De Recherche Scientifique
Enzymatic Amide Bond Formation
This compound plays a crucial role in the enzymatic amide bond formation. It is used in the preparation of aminooxo-acids in water, which is a highly productive strategy based on the use of an acyltransferase from Mycobacterium smegmatis . The formation of 4-anilino-4-oxobutanoic acid was obtained with excellent conversion (90%) and short reaction time (1 h) using 1 M aniline, 1 eq. anhydride and 1 mg mL −1 MsAcT .
Green Chemistry
The compound is also significant in the field of green chemistry. It is used in the development of more sustainable and green synthetic strategies for amide bond formation .
Biocatalysis
In the field of biocatalysis, this compound is used in condensation reactions in organic media .
Synthesis of Tertiary Amides
The compound is used in the synthesis of tertiary amides through a process implementation obtained by the evolution of MsAcT through rational design .
Trans-esterification Reactions
This compound is used in trans-esterification reactions in water, demonstrating a remarkable activity even at high substrate concentrations .
Pharmaceutical Applications
The compound is used in the synthesis of various pharmaceutical products. For instance, it is used in the preparation of a key intermediate of SAHA synthesis .
Mécanisme D'action
Target of Action
The primary target of 2-Amino-4-anilino-4-oxobutanoic acid is the enzyme Mycobacterium smegmatis acyltransferase (MsAcT) . This enzyme plays a crucial role in the formation of amide bonds, which are widely found in many natural compounds, agrochemicals, and pharmaceuticals .
Mode of Action
2-Amino-4-anilino-4-oxobutanoic acid interacts with its target, MsAcT, to facilitate the formation of aminooxo-acids . The compound is used as a substrate in the enzymatic reaction, leading to the formation of amide bonds . This interaction results in the synthesis of aminooxo-acids in water, with excellent yields and rapid reactions .
Biochemical Pathways
The biochemical pathway primarily affected by 2-Amino-4-anilino-4-oxobutanoic acid is the enzymatic amide bond formation . This pathway involves the condensation reactions between amines and carboxylic acids, typically catalyzed by enzymes such as MsAcT . The downstream effects of this pathway include the synthesis of aminooxo-acids, which are key intermediates in various biochemical processes .
Pharmacokinetics
It’s known that the compound is a metabolite of vorinostat . The pharmacokinetics of Vorinostat’s inactive metabolites, including 4-anilino-4-oxobutanoic acid, have been characterized . More rigorous assessment of 2-Amino-4-anilino-4-oxobutanoic acid pharmacokinetics, including clinical drug interaction studies, will be informative .
Result of Action
The result of the action of 2-Amino-4-anilino-4-oxobutanoic acid is the formation of aminooxo-acids . These compounds are synthesized with excellent conversion rates and short reaction times . The formation of these aminooxo-acids is a key step in various biochemical processes .
Action Environment
The action of 2-Amino-4-anilino-4-oxobutanoic acid is influenced by environmental factors such as the presence of water and the specific enzymes required for the reaction . The enzymatic stability of MsAcT, for example, contributes to the efficiency of the reaction . The compound demonstrates remarkable activity even at high substrate concentrations .
Propriétés
IUPAC Name |
2-amino-4-anilino-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8(10(14)15)6-9(13)12-7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAUCEQZKGWZGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326488 |
Source


|
| Record name | 2-amino-4-anilino-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-anilino-4-oxobutanoic acid | |
CAS RN |
1220953-95-6 |
Source


|
| Record name | N-Phenylasparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220953-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-4-anilino-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)



![1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B168344.png)



![Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-](/img/structure/B168353.png)


